Digallium sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

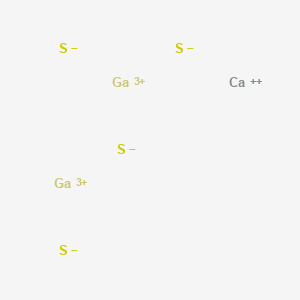

Digallium sulfide, with the chemical formula Ga₂S₃, is a compound composed of gallium and sulfur. It is a semiconductor that has garnered significant interest due to its applications in electronics and photonics. The compound exists in several polymorphic forms, including hexagonal, monoclinic, and cubic structures .

Synthetic Routes and Reaction Conditions:

Elemental Reaction: this compound can be synthesized by reacting elemental gallium with sulfur at high temperatures.

Hydrogen Sulfide Reaction: Another method involves heating gallium in a stream of hydrogen sulfide gas at high temperatures (approximately 950°C).

Solid-State Reaction: A solid-state reaction between gallium chloride and sodium sulfide can also produce this compound.

Industrial Production Methods:

Chemical Vapor Deposition: Thin films of this compound can be produced using plasma-enhanced chemical vapor deposition.

Atomic Layer Deposition: Plasma-enhanced atomic layer deposition is another technique used to produce high-quality this compound thin films.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming gallium oxide and sulfur dioxide.

Reduction: It can be reduced to elemental gallium and hydrogen sulfide under specific conditions.

Substitution: this compound can react with metal sulfides to form ternary sulfides, such as cadmium this compound (CdGa₂S₄).

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents at high temperatures.

Substitution: Metal sulfides like cadmium sulfide under controlled conditions.

Major Products:

Oxidation: Gallium oxide (Ga₂O₃) and sulfur dioxide (SO₂).

Reduction: Elemental gallium (Ga) and hydrogen sulfide (H₂S).

Substitution: Ternary sulfides such as CdGa₂S₄.

Scientific Research Applications

Digallium sulfide has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other gallium-containing compounds and materials.

Biology: Investigated for its potential use in biological sensors and imaging due to its semiconductor properties.

Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging devices.

Industry: Utilized in the production of optoelectronic devices, photovoltaic cells, and gas sensors

Mechanism of Action

The mechanism by which digallium sulfide exerts its effects is primarily related to its semiconductor properties. It interacts with light and electrical fields, making it useful in optoelectronic applications. The compound’s molecular targets include various electronic and photonic devices, where it plays a role in modulating electrical and optical signals .

Comparison with Similar Compounds

Gallium(III) sulfide (Ga₂S₃): Similar in composition but differs in its polymorphic forms and specific applications.

Gallium(II) sulfide (GaS): Contains gallium in a different oxidation state and has distinct electronic properties.

Cadmium digallium sulfide (CdGa₂S₄): A ternary sulfide with unique electrical properties

Uniqueness of this compound:

Polymorphism: this compound exhibits multiple polymorphic forms, each with unique structural and electronic properties.

Versatility: It can be synthesized using various methods and is applicable in a wide range of scientific and industrial fields.

Semiconductor Properties: Its ability to function as a semiconductor makes it valuable in optoelectronic and photovoltaic applications .

Properties

IUPAC Name |

gallanylsulfanylgallane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ga.S.4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFGYPNKMPSJMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S([GaH2])[GaH2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ga2H4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12259-25-5 |

Source

|

| Record name | Digallium sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012259255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.